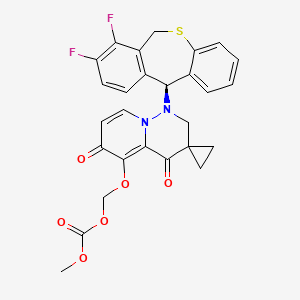
2-(tert-Butyl)-4-methoxyphenol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-4-methoxyphenol-d3 is a deuterated derivative of 2-(tert-Butyl)-4-methoxyphenol, commonly known as butylated hydroxyanisole (BHA). This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-methoxyphenol-d3 typically involves the deuteration of 2-(tert-Butyl)-4-methoxyphenol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. Common catalysts used in this process include palladium on carbon (Pd/C) and platinum oxide (PtO2). The reaction is usually carried out under mild conditions, with deuterium gas (D2) as the deuterium source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the hydrogen-deuterium exchange reaction efficiently. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2-(tert-Butyl)-4-methoxyphenol-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
2-(tert-Butyl)-4-methoxyphenol-d3 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Acts as an antioxidant in various industrial applications, including food preservation and polymer stabilization.
作用機序
The mechanism of action of 2-(tert-Butyl)-4-methoxyphenol-d3 involves its antioxidant properties. The compound donates hydrogen atoms (or deuterium atoms in this case) to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are primarily those related to oxidative stress and antioxidant defense mechanisms.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another antioxidant with similar properties but different steric hindrance.
2,6-Di-tert-butylphenol: Widely used as an antioxidant in industrial applications.
tert-Butylhydroquinone (TBHQ): A related compound with potent antioxidant properties.
Uniqueness
2-(tert-Butyl)-4-methoxyphenol-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications involving isotopic tracing. This property allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
183.26 g/mol |
IUPAC名 |
2-tert-butyl-4-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3/i4D3 |
InChIキー |
MRBKEAMVRSLQPH-GKOSEXJESA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


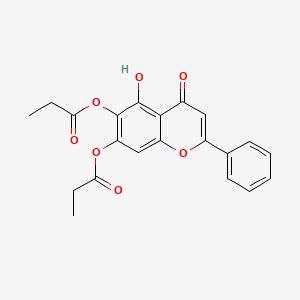
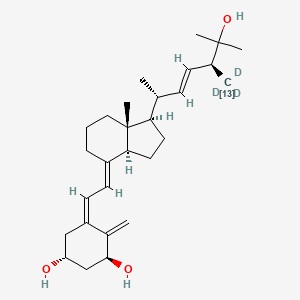
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)



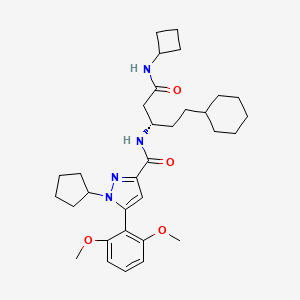

![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
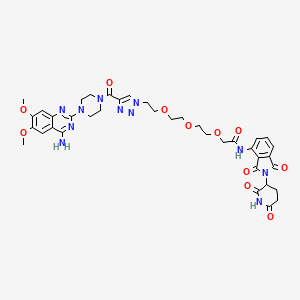
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
